4-(N,N-Dimethyl-beta-alanyl)benzonitrile

Description

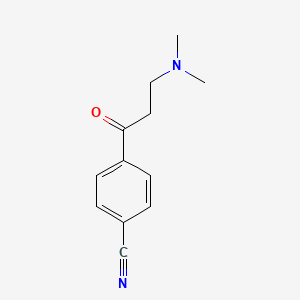

Structure

2D Structure

3D Structure

Properties

CAS No. |

133712-59-1 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

4-[3-(dimethylamino)propanoyl]benzonitrile |

InChI |

InChI=1S/C12H14N2O/c1-14(2)8-7-12(15)11-5-3-10(9-13)4-6-11/h3-6H,7-8H2,1-2H3 |

InChI Key |

NBOVCDNQGHVTME-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC(=O)C1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Precision Synthesis Strategies for 4 N,n Dimethyl Beta Alanyl Benzonitrile

Retrosynthetic Disconnection and Precursor Identification for the Benzonitrile (B105546) and Beta-Alanyl Subunits

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(N,N-Dimethyl-beta-alanyl)benzonitrile, the most logical disconnection is at the amide bond, yielding two primary synthons: a benzonitrile-based unit and a beta-alanyl-based unit.

This primary disconnection points to two key precursors:

Benzonitrile Subunit: 4-Aminobenzonitrile (B131773) is the logical precursor for the benzonitrile portion of the molecule. The amino group provides a direct handle for the crucial amide bond formation.

Beta-Alanyl Subunit: N,N-Dimethyl-beta-alanine is the corresponding precursor for the side chain. This molecule already contains the required N,N-dimethylamino group and the carboxylic acid functionality necessary for amide coupling.

A retrosynthetic schematic for this compound is presented below:

This analysis simplifies the synthetic challenge into the formation of a single amide bond between these two readily accessible precursors.

Development and Optimization of Multi-Step Synthetic Pathways

Based on the retrosynthetic analysis, a multi-step synthetic pathway can be devised. The core of this pathway is the coupling of the two primary precursors.

The formation of the amide bond between the carboxylic acid of N,N-Dimethyl-beta-alanine and the aniline (B41778) amine of 4-aminobenzonitrile is a critical step. Aniline derivatives can be less reactive than aliphatic amines, necessitating robust coupling methods. researchgate.net Several strategies can be employed:

Activated Ester Method: The carboxylic acid of N,N-Dimethyl-beta-alanine can be converted to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. This activated ester then readily reacts with 4-aminobenzonitrile to form the desired amide.

Carbodiimide Coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation. google.com In the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or hydroxysuccinimide (HOAt), EDC activates the carboxylic acid, allowing for efficient coupling with the amine.

Acid Chloride Formation: A more traditional and highly effective method involves converting the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily couples with 4-aminobenzonitrile. quora.com

The choice of coupling agent and reaction conditions is crucial for maximizing yield and minimizing side reactions. A comparison of common coupling agents is provided in the table below.

| Coupling Agent/Method | Advantages | Disadvantages |

| EDC/HOBt | Mild reaction conditions, good yields. | Can be expensive, requires careful purification to remove byproducts. |

| NHS Ester | Stable intermediates, clean reaction. | Requires an additional activation step. |

| Acid Chloride | Highly reactive, often high yielding. | Can be harsh, may not be suitable for sensitive substrates. |

This table provides a summary of common amide bond formation methodologies.

In the proposed synthesis, 4-aminobenzonitrile is used as a direct precursor. However, in scenarios where substituted analogues are desired, the functionalization of the benzonitrile core becomes a key consideration. This can be approached in two ways:

Pre-functionalization: A substituted benzonitrile derivative is synthesized first, followed by the introduction of the amino group, and finally, coupling with the beta-alanyl subunit. The order of reactions is critical to manage the directing effects of the substituents. libretexts.org

Post-coupling Functionalization: The this compound molecule is synthesized first, and then further functional groups are introduced onto the benzonitrile ring. This approach requires that the amide linkage and the N,N-dimethylamino group are stable to the functionalization reaction conditions.

The N,N-dimethylamino group can be incorporated at different stages of the synthesis:

Direct use of N,N-Dimethyl-beta-alanine: This is the most straightforward approach, as the precursor already contains the desired functional group. The synthesis of N,N-dimethyl-beta-alanine itself can be achieved through various methods, including the methylation of beta-alanine (B559535).

Post-coupling Methylation: An alternative strategy involves first coupling a protected beta-alanine derivative (e.g., Boc-beta-alanine) with 4-aminobenzonitrile. Following deprotection of the beta-alanine nitrogen, a reductive amination or reaction with a methylating agent can be used to introduce the two methyl groups. This approach might be advantageous if N,N-dimethyl-beta-alanine is not readily available or if other functionalities in the molecule are sensitive to the conditions required for its synthesis.

Stereoselective Synthesis Approaches for Chiral Analogues (If applicable)

While this compound itself is not chiral, the synthesis of chiral analogues, for instance, with substituents on the beta-alanine backbone, would require stereoselective methods. The synthesis of enantiomerically pure β-amino acids is a well-established field of research. hilarispublisher.comwiley-vch.de Common approaches that could be adapted include:

Asymmetric Conjugate Addition: The addition of a nitrogen nucleophile to an α,β-unsaturated ester in the presence of a chiral catalyst can produce chiral beta-amino esters with high enantioselectivity. google.com

Resolution of Racemic Mixtures: A racemic mixture of a beta-amino acid precursor can be resolved using chiral resolving agents or through enzymatic methods.

From Chiral Pool: Starting from a naturally occurring chiral molecule, such as an alpha-amino acid, a series of reactions can be used to synthesize the desired chiral beta-amino acid.

These methods would allow for the synthesis of specific stereoisomers of analogues of the target compound, which can be crucial for structure-activity relationship studies in various research contexts.

Green Chemistry Principles in Synthetic Design and Execution

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ucl.ac.ukresearchgate.net In the synthesis of this compound, several green chemistry principles can be applied:

Atom Economy: Choosing reactions that maximize the incorporation of all materials used in the process into the final product. Direct amide formation methods are generally preferred over those requiring stoichiometric activating agents that generate significant waste. sigmaaldrich.com

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones can significantly reduce waste. rsc.org Boronic acid and other Lewis acid catalysts have been explored for direct amidation reactions. sigmaaldrich.com

Biocatalysis: The use of enzymes, such as lipases, can offer a green alternative for amide bond formation. nih.gov These reactions often proceed under mild conditions and in environmentally benign solvents.

Safer Solvents: Selecting solvents with lower toxicity and environmental impact is a key aspect of green chemistry. Replacing hazardous solvents with greener alternatives like water or supercritical fluids where possible is highly desirable.

By incorporating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.

Rigorous Structural Elucidation and Conformational Analysis of 4 N,n Dimethyl Beta Alanyl Benzonitrile

Spectroscopic Characterization for Molecular Connectivity and Functional Group Identification

Spectroscopic methods are indispensable for determining the molecular structure of a compound. By probing the interaction of molecules with electromagnetic radiation, scientists can deduce the connectivity of atoms and identify the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For a molecule like 4-(N,N-Dimethyl-beta-alanyl)benzonitrile, a full suite of NMR experiments would be necessary to unambiguously assign the proton (¹H) and carbon (¹³C) signals.

A ¹H NMR spectrum would be expected to reveal distinct signals for the protons on the aromatic ring, the methylene (B1212753) groups of the beta-alanyl chain, and the methyl groups of the dimethylamino moiety. The chemical shifts of these protons would provide information about their local electronic environment. Furthermore, the coupling patterns (spin-spin splitting) between adjacent protons would establish the connectivity within the beta-alanyl chain and its attachment to the benzonitrile (B105546) ring.

The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. The chemical shifts would help to identify the carbon atoms of the nitrile group, the aromatic ring, the carbonyl group, the methylene groups, and the dimethylamino methyl groups.

To further confirm the structure, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments would reveal correlations between protons and carbons, providing definitive evidence for the connectivity of the entire molecular framework.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8 | Doublet | 2H | Aromatic Protons (ortho to CN) |

| ~7.5 | Doublet | 2H | Aromatic Protons (ortho to CO) |

| ~3.2 | Triplet | 2H | -CO-CH₂- |

| ~2.8 | Triplet | 2H | -CH₂-N(CH₃)₂ |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~198 | Carbonyl Carbon (C=O) |

| ~140 | Aromatic Carbon (ipso-CO) |

| ~133 | Aromatic Carbon (ortho to CN) |

| ~129 | Aromatic Carbon (ortho to CO) |

| ~118 | Nitrile Carbon (CN) |

| ~115 | Aromatic Carbon (ipso-CN) |

| ~55 | Methylene Carbon (-CH₂-N) |

| ~45 | Methyl Carbons (-N(CH₃)₂) |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound, HRMS would provide an exact mass measurement, confirming the elemental composition of C₁₂H₁₄N₂O.

In addition to the molecular ion peak, the mass spectrum would exhibit a characteristic fragmentation pattern. This pattern arises from the breakdown of the molecule in the mass spectrometer and provides valuable structural information. Key fragmentation pathways for this molecule could include cleavage of the bond between the carbonyl group and the aromatic ring, and the loss of the dimethylamino group. Analysis of these fragments would further support the proposed structure.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of particular chemical bonds and functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the nitrile (C≡N) stretching vibration, typically around 2220-2240 cm⁻¹. The carbonyl (C=O) stretching vibration of the ketone would appear as a strong band in the region of 1680-1700 cm⁻¹. Other significant vibrations would include C-H stretching of the aromatic and aliphatic portions of the molecule, C-N stretching of the dimethylamino group, and various bending vibrations. The combined information from both IR and Raman spectroscopy would provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of its key functional groups.

Hypothetical Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3100-3000 | Aromatic C-H Stretch |

| ~2950-2850 | Aliphatic C-H Stretch |

| ~2230 | Nitrile (C≡N) Stretch |

| ~1690 | Carbonyl (C=O) Stretch |

| ~1600, ~1500 | Aromatic C=C Stretch |

| ~1450 | CH₂ Bend |

| ~1360 | CH₃ Bend |

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the precise positions of all atoms in the crystal lattice can be determined, providing a detailed picture of the molecule's geometry, including bond lengths, bond angles, and torsion angles.

If a suitable crystal of this compound could be grown, X-ray crystallography would provide an unambiguous confirmation of its molecular structure. It would also reveal how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or van der Waals forces, which can significantly influence the physical properties of the compound.

Mechanistic Insights and Reactivity Profiling of 4 N,n Dimethyl Beta Alanyl Benzonitrile

Electronic Effects of the N,N-Dimethylamino and Nitrile Groups on Reactivity

The reactivity of 4-(N,N-Dimethyl-beta-alanyl)benzonitrile is significantly influenced by the electronic properties of the N,N-dimethylamino and nitrile groups attached to the benzene (B151609) ring. These groups exert opposing electronic effects that modulate the electron density of the aromatic system and influence its susceptibility to chemical transformations.

The N,N-dimethylamino group is a potent electron-donating group (EDG). youtube.com Through the resonance effect (+M), the lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions. This electron-donating nature activates the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions. pearson.combyjus.com Conversely, the nitrile group (-C≡N) is a strong electron-withdrawing group (EWG). pearson.comfiveable.me It deactivates the aromatic ring towards electrophilic attack by withdrawing electron density through both the inductive effect (-I) and the resonance effect (-M). pearson.comfiveable.me

In this compound, these groups are in a para-relationship, leading to a "push-pull" system. This electronic arrangement results in a significant intramolecular charge transfer (ICT) character, particularly in the excited state. acs.orgnih.govresearchgate.net The N,N-dimethylamino group pushes electron density into the ring, and the nitrile group pulls it away. This polarization affects the reactivity of the entire molecule. The increased electron density from the amino group can facilitate electrophilic attack, while the nitrile group's electron-withdrawing nature makes the carbon atom of the nitrile group itself an electrophilic center, susceptible to nucleophilic attack. wikipedia.orglibretexts.orgchemistrysteps.com

The Hammett substituent constant (σ) provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. science.govlibretexts.orgyoutube.com Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. cambridge.org The interplay of these effects governs the specific reaction pathways and conditions required for transformations of this compound.

Table 1: Hammett Substituent Constants (σp) for Relevant Functional Groups

| Substituent | σp Value | Electronic Effect |

| -N(CH₃)₂ | -0.83 | Strong Electron-Donating |

| -CN | +0.66 | Strong Electron-Withdrawing |

| -CH₃ | -0.17 | Weak Electron-Donating |

| -NO₂ | +0.78 | Strong Electron-Withdrawing |

This table presents standard Hammett constants to illustrate the electronic nature of the groups discussed.

Chemical Transformations Involving the Amide Bond of the Beta-Alanyl Moiety

The beta-alanyl moiety of this compound contains an amide bond, which is a key site for chemical transformations. Amide bonds are generally stable due to resonance delocalization, which imparts a partial double bond character to the C-N bond. nih.gov However, they can undergo hydrolysis under both acidic and alkaline conditions. masterorganicchemistry.comchemguide.co.uk

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine portion result in the formation of a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk Heating with a dilute acid like hydrochloric acid would yield 4-cyanobenzoic acid and N,N-dimethyl-beta-alaninium chloride. chemguide.co.uk

Alkaline-Catalyzed Hydrolysis:

In the presence of a base, such as sodium hydroxide (B78521) solution, the hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the amide. chemguide.co.uk This forms a tetrahedral intermediate which then collapses to expel the amine as a leaving group. The final products are a carboxylate salt and an amine. For this compound, alkaline hydrolysis would produce sodium 4-cyanobenzoate (B1228447) and N,N-dimethyl-beta-alanine. chemguide.co.uk The rate of amide hydrolysis is dependent on pH, with distinct regions where acid-catalyzed, base-catalyzed, or water-assisted hydrolysis dominates. researchgate.neturegina.ca For many amides, the cleavage of the C-N bond is the rate-determining step. uregina.ca

The presence of the beta-amino group can potentially influence the hydrolysis of the amide bond. Intramolecular catalysis, where the neighboring amino group participates in the reaction, can sometimes accelerate amide bond cleavage. nih.gov

Reactivity of the Benzonitrile (B105546) Electrophilic Center

The carbon atom of the nitrile group (-C≡N) in this compound is an electrophilic center due to the high electronegativity of the nitrogen atom. libretexts.orgchemistrysteps.com This makes it susceptible to nucleophilic addition reactions. wikipedia.org

Hydrolysis:

Similar to the amide bond, the nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. chemguide.co.ukchemistrysteps.com The hydrolysis typically proceeds through an amide intermediate. libretexts.orgchemistrysteps.comchemguide.co.uk

Acidic Hydrolysis: Heating the compound with an acid like aqueous sulfuric acid would first convert the nitrile to an amide, which would then be further hydrolyzed to 4-carboxy-(N,N-Dimethyl-beta-alanyl)benzene. libretexts.org

Alkaline Hydrolysis: Treatment with a hot aqueous base, like sodium hydroxide, would also lead to the formation of the corresponding carboxylate salt. chemguide.co.ukrsc.org

Reduction:

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.orglibretexts.org This reaction would convert the benzonitrile moiety to a (4-(aminomethyl)phenyl) group. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used to achieve partial reduction to an aldehyde. libretexts.org

Addition of Organometallic Reagents:

Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group. wikipedia.orgchemistrysteps.com The initial reaction forms an imine salt intermediate, which upon hydrolysis yields a ketone. chemistrysteps.com For example, reaction with a Grignard reagent like methylmagnesium bromide followed by an aqueous workup would produce a ketone.

Photochemical and Thermal Stability and Degradation Pathway Analysis

The photochemical and thermal stability of this compound is influenced by the presence of the aromatic ring, the N,N-dimethylamino group, and the nitrile group. Aromatic compounds with electron-donating and electron-withdrawing groups in a "push-pull" arrangement, such as 4-(N,N-dimethylamino)benzonitrile (a closely related compound), are known to exhibit interesting photophysical properties, including intramolecular charge transfer (ICT) upon photoexcitation. acs.orgnih.govresearchgate.net

Photochemical Stability:

Upon absorption of UV light, molecules like 4-(N,N-dimethylamino)benzonitrile can be promoted to an excited state. nih.gov In polar solvents, these excited states can relax through a twisted intramolecular charge transfer (TICT) state, which is characterized by a rotation of the dimethylamino group relative to the benzene ring and a large dipole moment. nih.gov This process can lead to dual fluorescence, where both a normal emission band and a red-shifted "anomalous" band are observed. nih.govresearchgate.net While these photophysical processes are a primary relaxation pathway, prolonged exposure to high-energy UV radiation could potentially lead to photochemical degradation. Possible degradation pathways might include cleavage of the C-N bond of the amino group or reactions involving the nitrile.

Thermal Stability:

In general, aromatic nitriles and amides are relatively stable compounds. However, at elevated temperatures, thermal degradation can occur. Hydrothermal conditions, for example, can promote condensation and hydrolysis reactions of amides and nitriles. nih.gov For this compound, potential thermal degradation pathways could involve the hydrolysis of the amide or nitrile groups if water is present, or cleavage of the beta-alanyl side chain. The specific degradation products would depend on the temperature, pressure, and the presence of other reactive species.

Investigation of Reaction Kinetics and Thermodynamic Parameters for Key Transformations

The study of reaction kinetics and thermodynamics provides crucial insights into the feasibility and rates of chemical transformations. For this compound, key transformations include the hydrolysis of the amide and nitrile functionalities.

Amide Hydrolysis:

The kinetics of amide hydrolysis are pH-dependent. researchgate.net The reaction can be first-order with respect to the amide and the catalyst (acid or base). researchgate.net The rate-determining step in amide hydrolysis can vary depending on the specific amide and the reaction conditions, but often involves the breakdown of the tetrahedral intermediate. uregina.caresearchgate.net The activation energies for amide bond hydrolysis can be significant, reflecting their inherent stability. nih.govresearchgate.net For example, estimates for the activation energies for base-catalyzed, acid-catalyzed, and water-assisted hydrolysis of N-methylacetamide are 21, 31, and 99 kJ/mol, respectively. researchgate.net Studies on the hydrolysis of β-amino acids and their derivatives could provide a closer model for the kinetics of the beta-alanyl moiety in this compound. rsc.orgorganic-chemistry.org

Nitrile Hydrolysis:

Thermodynamic studies on the hydrolysis of benzonitrile to benzoic acid and ammonia (B1221849) show that the reaction proceeds to completion, indicating a favorable Gibbs free energy change. daneshyari.comiaea.orgresearchgate.net Calorimetric measurements have been used to determine the molar enthalpies of reaction for the hydrolysis of various nitriles. daneshyari.comiaea.org

Table 2: Thermodynamic Data for the Hydrolysis of Benzonitrile

| Reaction | ΔrH° (kJ·mol⁻¹) | ΔrG° (kJ·mol⁻¹) | K |

| Benzonitrile(aq) + 2H₂O(l) → Benzoic acid(aq) + NH₃(aq) | -45.7 | -58.2 | 1.3 x 10¹⁰ |

Data from thermodynamic investigations of nitrilase-catalyzed reactions, providing an insight into the thermodynamics of nitrile hydrolysis. daneshyari.comiaea.org

Advanced Computational and Theoretical Studies of 4 N,n Dimethyl Beta Alanyl Benzonitrile

Quantum Chemical Calculations for Ground-State Electronic Structure and Geometry Optimization (e.g., DFT)

To understand the fundamental properties of 4-(N,N-Dimethyl-beta-alanyl)benzonitrile, the first step would involve geometry optimization and electronic structure calculation of its ground state. Density Functional Theory (DFT) is a widely used and reliable method for such investigations in organic molecules. Functionals such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the lowest energy conformation. Due to the flexible beta-alanyl chain, multiple local minima on the potential energy surface would likely exist, corresponding to different torsional arrangements. A thorough conformational search would be required to identify the global minimum and other low-energy conformers, whose geometries (bond lengths, bond angles, dihedral angles) could then be analyzed.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

Following geometry optimization, an analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be conducted. For a donor-acceptor molecule, the HOMO is expected to be localized primarily on the electron-donating N,N-dimethylamino group, while the LUMO would be centered on the electron-accepting benzonitrile (B105546) moiety. The energy gap between the HOMO and LUMO (E_gap) is a critical parameter, providing insights into the molecule's electronic stability and the energy required for electronic excitation. Reactivity indices such as chemical potential, hardness, and electrophilicity could also be calculated from the FMO energies to predict the molecule's chemical behavior.

Theoretical Exploration of Intramolecular Charge Transfer (ICT) Characteristics through the Beta-Alanyl Linker

A key area of investigation for this molecule would be the nature of Intramolecular Charge Transfer (ICT) and the role of the beta-alanyl linker. Unlike in DMABN where the donor and acceptor are directly conjugated, the linker in this compound mediates the electronic interaction. Computational analysis would focus on quantifying the degree of charge separation in the ground and excited states. The linker's flexibility would allow for conformations that could either facilitate "through-space" charge transfer, where the donor and acceptor ends of the molecule are in close proximity, or "through-bond" charge transfer. Comparing the ICT characteristics to DMABN would highlight how the linker modulates the electronic coupling and the energetics of charge separation.

Excited State Calculations and Photophysical Pathway Predictions

To predict the photophysical properties, such as UV-Vis absorption and fluorescence, excited state calculations are necessary. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating vertical excitation energies, which correspond to the absorption spectrum. More advanced and computationally intensive methods like Complete Active Space Self-Consistent Field (CASSCF), Multireference Configuration Interaction (MRCI), or the second-order Algebraic Diagrammatic Construction (ADC(2)) may be required for a more accurate description of the potential energy surfaces, especially in regions of state crossing or conical intersections. nih.govnih.gov These calculations would help predict the nature of the excited states (e.g., locally excited vs. charge-transfer states) and map out potential deactivation pathways, such as fluorescence or non-radiative decay.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

The conformational flexibility of the beta-alanyl linker and the influence of the surrounding environment (solvent) are crucial for understanding the molecule's behavior. Molecular Dynamics (MD) simulations, using either classical force fields or quantum mechanics/molecular mechanics (QM/MM) methods, would be the ideal tool for this purpose. nih.govdiva-portal.orgresearchgate.net MD simulations can explore the vast conformational space of the molecule over time, identifying the most populated conformers and the energy barriers between them. Furthermore, by explicitly including solvent molecules, MD simulations can provide invaluable insight into how solvent polarity and viscosity affect the molecule's conformation and the dynamics of any potential ICT processes. nih.gov

Reaction Mechanism Modeling using Computational Transition State Theory

If this compound were to undergo a chemical reaction or a significant conformational change, such as the twisting motion associated with TICT state formation, Computational Transition State Theory could be employed. This would involve locating the transition state structure on the potential energy surface that connects the reactant (e.g., a locally excited state) and the product (e.g., an ICT state). Calculating the energy of this transition state would provide the activation energy barrier for the process, allowing for the prediction of reaction rates and a deeper understanding of the underlying mechanism.

Design and Synthesis of Structural Analogues and Derivatives of 4 N,n Dimethyl Beta Alanyl Benzonitrile

Systematic Modification of the N,N-Dimethylamino Moiety and its Impact on Electronic Properties

The N,N-dimethylamino group in 4-(N,N-Dimethyl-beta-alanyl)benzonitrile serves as a potent electron-donating group, significantly influencing the molecule's electronic properties. Systematic modifications of this moiety can modulate the intramolecular charge transfer (ICT) characteristics of the compound.

Research has shown that the chemical grafting of a dimethylamino group onto a related monomer, 4-(methoxyphenyl acetonitrile), induces significant changes in its geometric, electronic, and optical properties. researchgate.net This modification leads to a charge transfer between the cyano acceptor group and the dimethylamino-grafted donor ring. researchgate.net Density functional theory (DFT) calculations have demonstrated a reduction in the HOMO-LUMO energy gap and an enhancement in absorption and emission properties following this chemical modification. researchgate.net

In the parent compound, 4-(N,N-dimethylamino)benzonitrile (DMABN), the dimethylamino group can rotate with respect to the benzonitrile (B105546) ring, leading to a twisted intramolecular charge transfer (TICT) state. nih.gov This phenomenon is responsible for the dual fluorescence observed in polar solvents. nih.gov The degree of twisting and the subsequent charge separation are highly dependent on the nature of the substituents on the amino group.

Systematic replacement of the methyl groups with other alkyl or aryl substituents can alter the electron-donating strength and steric hindrance around the nitrogen atom. For instance, replacing methyl groups with bulkier substituents can sterically hinder the rotation required to achieve the TICT state, thereby affecting the fluorescence properties. Conversely, introducing electron-withdrawing or -donating groups on these substituents can fine-tune the electronic landscape of the entire molecule.

Table 1: Predicted Impact of N,N-Substituent Modification on Electronic Properties

| Substituent (R) on Nitrogen | Predicted Effect on Electron Donating Strength | Predicted Impact on Intramolecular Charge Transfer (ICT) |

| Ethyl (-CH2CH3) | Slight increase | Enhanced ICT due to positive inductive effect |

| Isopropyl (-CH(CH3)2) | Moderate increase | Potential for steric hindrance to planarity, affecting ICT |

| tert-Butyl (-C(CH3)3) | Significant increase | Significant steric hindrance, may inhibit TICT state formation |

| Phenyl (-C6H5) | Decrease (mesomeric effect) | Delocalization of lone pair into the phenyl ring, reducing donation to the benzonitrile core |

| p-Methoxyphenyl (-C6H4OCH3) | Increase relative to phenyl | Methoxy (B1213986) group enhances electron-donating capacity of the phenyl ring |

| p-Nitrophenyl (-C6H4NO2) | Significant decrease | Nitro group strongly withdraws electron density, reducing ICT |

Variation of the Beta-Alanyl Linker Length and Heteroatom Substitution

The beta-alanyl linker provides a flexible bridge between the N,N-dimethylamino group and the benzonitrile core. Altering its length or substituting its constituent atoms can significantly impact the molecule's conformation and, consequently, its electronic properties.

Increasing the linker length by introducing additional methylene (B1212753) units (e.g., gamma-aminobutyryl or delta-aminovaleryl linkers) would increase the conformational flexibility. This could influence the efficiency of through-bond electronic communication between the donor and acceptor moieties. A longer, more flexible chain might allow for conformations that either enhance or diminish the orbital overlap necessary for efficient charge transfer.

Heteroatom substitution within the linker, for example, replacing a methylene group with an oxygen (ether linkage) or a sulfur atom (thioether linkage), would introduce significant changes. The introduction of an oxygen atom could alter the linker's polarity and hydrogen bonding capabilities. A sulfur atom, with its available d-orbitals, could potentially participate in different electronic interactions compared to a carbon atom.

Derivatization of the Benzonitrile Core for Tunable Electronic and Steric Effects

The benzonitrile core serves as the electron-accepting part of the molecule. Introducing substituents onto this aromatic ring is a powerful strategy for tuning the compound's electronic and steric properties. The position and electronic nature of these substituents are critical.

Theoretical calculations on substituted benzonitriles have shown that different groups at various positions on the benzenoid ring lead to regular electronic variations. pku.edu.cn Electron-withdrawing groups (EWGs) such as nitro (-NO2) or trifluoromethyl (-CF3) attached to the benzonitrile ring would increase its electron-accepting character. pku.edu.cnresearchgate.net This enhancement of the acceptor strength would likely lead to a more pronounced intramolecular charge transfer, potentially red-shifting the absorption and emission spectra.

Conversely, introducing electron-donating groups (EDGs) like methoxy (-OCH3) or methyl (-CH3) would decrease the electron-accepting nature of the benzonitrile core. pku.edu.cn This would likely shift the electronic transitions to higher energies (blue-shift). The position of the substituent relative to the cyano group and the alanyl linker is also crucial, with para- and ortho-substituents generally exerting a stronger electronic influence than meta-substituents.

Steric effects also come into play. Bulky substituents placed ortho to the cyano group or the linker attachment point could force a twist in the molecular backbone, disrupting the planarity and conjugation of the system. This would have a profound effect on the electronic properties.

Table 2: Predicted Effects of Substituents on the Benzonitrile Core

| Substituent | Position | Electronic Effect | Predicted Impact on Electron Affinity of Benzonitrile Core |

| -NO2 | para | Strong electron-withdrawing | Significant Increase |

| -CN | para | Strong electron-withdrawing | Significant Increase |

| -CF3 | para | Strong electron-withdrawing | Significant Increase |

| -Cl | para | Inductively withdrawing, mesomerically donating | Moderate Increase |

| -CH3 | para | Weak electron-donating | Slight Decrease |

| -OCH3 | para | Strong electron-donating | Moderate Decrease |

| -NO2 | meta | Primarily inductive electron-withdrawing | Moderate Increase |

| -OCH3 | meta | Primarily inductive electron-withdrawing | Slight Increase |

Structure-Reactivity and Structure-Electronic Property Relationship Studies within Compound Libraries

To systematically explore the effects of these structural modifications, the synthesis and analysis of compound libraries are essential. By creating a matrix of derivatives with variations in the N,N-dimethylamino moiety, the linker, and the benzonitrile core, quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR) can be established.

For example, a library could be generated where the N,N-dialkylamino group is varied (dimethyl, diethyl, dipropyl) while keeping the rest of the molecule constant. Another series could explore different substituents on the benzonitrile ring for a fixed donor and linker. High-throughput screening of the photophysical properties (absorption, fluorescence, quantum yields) of these libraries would provide a wealth of data.

Computational modeling, such as DFT, can be used in conjunction with experimental results to build predictive models. These models can correlate structural parameters (e.g., Hammett constants of the substituents, dihedral angles) with observed electronic properties (e.g., HOMO-LUMO gap, emission wavelength). Such studies are crucial for the rational design of new molecules with tailored photophysical or electronic characteristics. For instance, studies on benzhydrylium ions have demonstrated the utility of multivariate linear regression to link structural descriptors with reactivity parameters. chemrxiv.org This approach can be adapted to understand the structure-electronic property relationships in derivatives of this compound.

Exploration of Non Biological Research Applications of 4 N,n Dimethyl Beta Alanyl Benzonitrile

Role as a Key Intermediate or Building Block in the Synthesis of Complex Organic Molecules

There is currently no significant information available in scientific literature detailing the use of 4-(N,N-Dimethyl-beta-alanyl)benzonitrile as a key intermediate or a foundational building block for the synthesis of more complex organic molecules. While the benzonitrile (B105546) moiety and beta-amino ketone scaffolds are individually important in synthetic chemistry, the specific utility of this combined structure in multi-step syntheses is not documented.

Potential Application in Materials Science: Development of Novel Functional Organic Materials

No published research could be identified that explores the application of this compound in the field of materials science. There are no available studies on its potential use in developing novel functional organic materials, such as those for non-linear optics or optoelectronics. Furthermore, its role as a monomer in polymerization or as a component in the formation of supramolecular assemblies has not been described in the reviewed literature.

Utility in Analytical Chemistry: Development of Standards or Reference Compounds

Information regarding the use of this compound as a standard or reference compound in analytical chemistry is not available. Its development or application for analytical purposes, outside the scope of biological probes, is not documented in accessible research.

Contribution to Fundamental Studies in Organic Reaction Methodology

There is no evidence in the available literature to suggest that this compound has been used to contribute to fundamental studies in organic reaction methodology. Its reactivity, reaction mechanisms, or utility in the development of new synthetic methods have not been a subject of published research.

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 4-(N,N-Dimethyl-beta-alanyl)benzonitrile and its analogs presents an opportunity to apply modern green chemistry principles. Traditional synthetic pathways might involve multi-step sequences with stoichiometric reagents and significant solvent use. Future research must prioritize the development of catalytic, atom-economical, and environmentally benign methods.

Challenges in this area include achieving high regioselectivity and yield while minimizing waste. Promising avenues for exploration include:

Catalytic C-H Activation: Direct functionalization of the benzonitrile (B105546) core could provide a more direct route, avoiding pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, enhance safety, and facilitate easier scale-up compared to batch processes. nso-journal.org

Organocatalysis: The use of small organic molecules as catalysts can avoid the cost and toxicity associated with heavy metal catalysts, offering a more sustainable alternative for key bond-forming reactions. cgu-odisha.ac.inwalshmedicalmedia.com

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| One-Pot Multi-Component Reactions | Increased efficiency, reduced purification steps, less solvent waste. | Controlling selectivity, identifying compatible reaction conditions. |

| Flow Chemistry Platforms | Enhanced safety, precise temperature/pressure control, easy scalability. nso-journal.org | Reactor design, catalyst stability under flow conditions. |

| Asymmetric Organocatalysis | Access to chiral derivatives, avoidance of toxic metals, sustainability. walshmedicalmedia.com | Achieving high enantioselectivity, catalyst loading and turnover. |

| Biocatalysis / Directed Evolution | High selectivity, mild reaction conditions, environmentally friendly. cgu-odisha.ac.in | Enzyme discovery and engineering for non-natural substrates. |

Deeper Understanding of Electronic Structure-Reactivity Relationships

The molecular architecture of this compound features an electron-withdrawing nitrile group (-CN) and an electron-donating tertiary amine, separated by a carbonyl-containing aliphatic chain. This arrangement creates a complex electronic landscape that dictates its reactivity. The nitrile group is strongly electronegative, influencing the aromatic ring and the reactivity of the carbonyl carbon. ebsco.com

Future research should focus on a detailed quantitative analysis of these electronic effects. A key challenge is to understand how the flexible side chain modulates the electronic communication between the terminal functional groups. Techniques such as Hammett analysis, advanced spectroscopy (e.g., time-resolved infrared spectroscopy), and computational chemistry can be employed to build a comprehensive structure-reactivity model. unibo.it A deeper understanding will enable the rational design of derivatives with tailored properties.

Exploration of Novel Non-Biological Applications

While molecules containing aminoketone and benzonitrile scaffolds often find use in medicinal chemistry, a strict focus on non-biological applications opens up intriguing possibilities in materials science. The inherent polarity and functional group handles of this compound make it a candidate for several advanced applications.

Unaddressed challenges include synthesizing and characterizing polymers or materials derived from this compound and evaluating their physical properties. Potential areas for exploration are:

Polymer Chemistry: The ketone and amine functionalities could be used to incorporate the molecule as a monomer into novel polymers, potentially imparting unique thermal or photophysical properties.

Organic Electronics: Benzonitrile derivatives are studied for their role in organic light-emitting diodes (OLEDs), often acting as an electron-accepting group. unibo.it Investigating the charge-transfer properties of this molecule could reveal its potential as a component in organic electronic materials.

Coordination Chemistry: The nitrile and carbonyl groups can act as ligands for metal ions, suggesting its use in the synthesis of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or adsorption properties. nih.gov

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules like this compound, guiding experimental work and saving resources. acs.org Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into its electronic structure, stability, and reactivity. mdpi.com

Future work should leverage these methods to build predictive models. The primary challenge lies in selecting the appropriate level of theory and basis sets to accurately capture the molecule's complex electronic and conformational behavior without prohibitive computational cost. nih.gov Advanced simulations could explore reaction mechanisms, predict spectroscopic signatures, and model intermolecular interactions in the solid state or in solution. acs.org

| Computational Method | Predicted Properties / Application | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO/LUMO), vibrational frequencies (IR/Raman), NMR chemical shifts. unibo.itmdpi.com | Correlate structure with reactivity and spectroscopic data. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis), excited state properties. | Predict photophysical properties for materials science applications. |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects, bulk properties (e.g., viscosity, density). acs.orgchemrxiv.org | Understand dynamic behavior and interactions in different environments. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding analysis, charge distribution, intermolecular interactions. | Provide a detailed map of electron density and bonding characteristics. |

Integration with Emerging Technologies in Chemical Research

A significant challenge is the generation of high-quality, standardized data required to train effective ML models. gcande.org Future research should focus on:

AI-Driven Synthesis Planning: Using AI tools to predict optimal and sustainable synthetic routes, reducing the trial-and-error often involved in chemical synthesis. jetir.orgnih.gov

Automated Reaction Optimization: Employing robotic platforms combined with machine learning algorithms to rapidly screen reaction conditions (e.g., catalysts, solvents, temperatures) and identify the best protocols for synthesis. illinois.edu

Predictive Property Modeling: Developing ML models to predict the physical, chemical, and material properties of derivatives of this compound, accelerating the discovery of molecules for specific applications. gcande.org This data-driven approach can guide experimental efforts toward the most promising candidates, making the research and development cycle more efficient. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.